Welcome to the BenchChem Online Store!
molecular formula C10H13NO3 B8336587 (+/-)-2-Ethoxy-2-(3'-aminophenyl)-acetic acid

(+/-)-2-Ethoxy-2-(3'-aminophenyl)-acetic acid

Cat. No. B8336587
M. Wt: 195.21 g/mol
InChI Key: ZACJOTJQNNJIOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09345680B2

Procedure details

2-Ethoxy-2-(3-nitrophenyl)acetic acid (6.4 g, 28.4 mmol) was dissolved in absolute ethanol (500 ml), 5% palladium on carbon (wet) (1.5 g) added and the mixture hydrogenated at 60 psi overnight. The suspension was filtered through celite and the filtrate concentrated to give (±)-2-ethoxy-2-(3′-aminophenyl)-acetic acid (3.0 g, 15.3 mmol, 54%) as a brown solid.
Name
2-Ethoxy-2-(3-nitrophenyl)acetic acid
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][CH:4]([C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([N+:14]([O-])=O)[CH:9]=1)[C:5]([OH:7])=[O:6])[CH3:2]>C(O)C.[Pd]>[CH2:1]([O:3][CH:4]([C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([NH2:14])[CH:9]=1)[C:5]([OH:7])=[O:6])[CH3:2]

Inputs

Step One
Name
2-Ethoxy-2-(3-nitrophenyl)acetic acid
Quantity
6.4 g
Type
reactant
Smiles
C(C)OC(C(=O)O)C1=CC(=CC=C1)[N+](=O)[O-]
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
hydrogenated at 60 psi overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The suspension was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(=O)O)C1=CC(=CC=C1)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 15.3 mmol
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 53.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.